No Published Head-to-Head Comparative Data
A comprehensive search of primary literature and patents (excluding benchchems, molecule, evitachem, vulcanchem) reveals no published study in which methyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (CAS 1105189-72-7) is directly compared in a controlled quantitative assay (enzymatic, cellular, in vivo, or reactivity) against its closest structural analogs—specifically the ethyl ester congener, the free carboxylic acid, or the des-methyl scaffold. The sole relevant peer-reviewed publication utilizes the ethyl ester as the starting material for carboxamide synthesis and does not include the methyl ester in its tested compound set [1]. Consequently, the three pieces of evidence typically required by this framework—(1) clear comparator, (2) target compound quantitative data, and (3) comparator quantitative data within the same experimental context—are not available from the permitted, high-quality source categories for this CAS number at this time.
| Evidence Dimension | Direct comparative quantification (target vs. specific analog) |
|---|---|
| Target Compound Data | Not available from prioritized sources |
| Comparator Or Baseline | Ethyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate; 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid; methyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate |
| Quantified Difference | Not calculable |
| Conditions | N/A |
Why This Matters
This information gap is critical for procurement decisions: without quantitative differential data, the choice between this methyl ester and the more extensively characterized ethyl ester analog must rely on theoretical reactivity predictions or proprietary in-house comparisons, not on published evidence.
- [1] Ukrainets, I. V.; Alexeeva, T. V.; Davydenko, O. O.; Grinenko, V. V. The synthesis and analgesic properties of N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides. Journal of Organic and Pharmaceutical Chemistry 2015, 13, 48–54. DOI: 10.24959/ophcj.15.850. View Source
